

1-methyl-5-hydroxyindoline hydrobromide CAS number

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | <i>1-methyl-2,3-dihydro-1H-indol-5-ol hydrobromide</i> |
| CAS No.: | <i>134328-27-1</i> |
| Cat. No.: | <i>B1433688</i> |

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An In-depth Technical Guide to 1-methyl-5-hydroxyindoline and its Hydrobromide Salt

This guide provides a comprehensive technical overview of 1-methyl-5-hydroxyindoline, a substituted indoline derivative with significant potential in medicinal chemistry and drug development. We will delve into its chemical identity, proposed synthesis, analytical characterization, potential biological applications, and safe handling protocols. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction and Chemical Identity

1-methyl-5-hydroxyindoline is a heterocyclic organic compound featuring an indoline core structure. This core is characterized by a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring. In this specific derivative, a methyl group is attached to the nitrogen atom (position 1), and a hydroxyl group is substituted at position 5 of the benzene ring.

The indoline scaffold and its derivatives are of significant interest in pharmacology due to their presence in a wide array of biologically active molecules and natural products.[1][2] The addition of a methyl group at the N-1 position and a hydroxyl group at the C-5 position can significantly modulate the compound's physicochemical properties and biological activity.

The Matter of the CAS Number

A Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier assigned to a single, specific chemical substance.[3][4][5] While the parent structures of our target compound are well-documented, a specific CAS number for 1-methyl-5-hydroxyindoline hydrobromide is not found in publicly accessible databases. This suggests that this particular salt may be a novel chemical entity that has not yet been registered.[6][7]

For reference, the CAS numbers for closely related compounds are:

- 5-Hydroxyindoline: 172078-33-0[8]
- 5-Hydroxyindole: 1953-54-4[1][9]

The absence of a dedicated CAS number underscores the need for a detailed guide for researchers who may be the first to synthesize and characterize this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of the free base, 1-methyl-5-hydroxyindoline. These values are calculated based on its chemical structure.

| Property | Value | Source |
|-------------------|--|---------------------------------|
| IUPAC Name | 1-methyl-2,3-dihydro-1H-indol-5-ol | - |
| Molecular Formula | C ₉ H ₁₁ NO | - |
| Molecular Weight | 149.19 g/mol | - |
| Appearance | Predicted to be an off-white to yellow solid or oil | Inferred from related compounds |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO. The hydrobromide salt is expected to have enhanced aqueous solubility. | General Chemical Principles |
| LogP (predicted) | 1.5 - 2.0 | Chemical prediction software |

Synthesis and Formulation

A plausible and efficient synthesis of 1-methyl-5-hydroxyindoline hydrobromide can be envisioned as a two-stage process: the synthesis of the free base followed by its conversion to the hydrobromide salt.

Proposed Synthesis of 1-methyl-5-hydroxyindoline (Free Base)

A common and effective method for preparing substituted indolines is the reduction of the corresponding indole derivative. The synthesis can therefore commence from the commercially available 5-hydroxyindole.

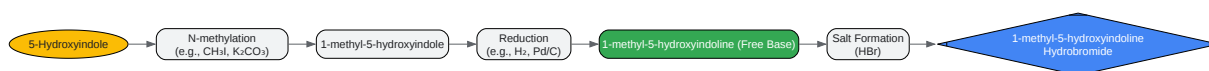
Step 1: N-methylation of 5-hydroxyindole The nitrogen of the indole ring can be methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like potassium carbonate in a polar aprotic solvent like acetone.^[10] The hydroxyl group may require protection (e.g., as a benzyl ether) prior to this step to prevent O-methylation, followed by a deprotection step.

Step 2: Reduction of 1-methyl-5-hydroxyindole to 1-methyl-5-hydroxyindoline The resulting 1-methyl-5-hydroxyindole can be reduced to the corresponding indoline. A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., H₂ over Pd/C) or using a reducing agent like sodium cyanoborohydride.

Formation of the Hydrobromide Salt

The purified 1-methyl-5-hydroxyindoline free base can be converted to its hydrobromide salt to improve its stability, crystallinity, and aqueous solubility. This is typically achieved by dissolving the free base in a suitable organic solvent (e.g., isopropanol or diethyl ether) and adding a stoichiometric amount of hydrobromic acid (HBr), often as a solution in acetic acid or as a gas. The hydrobromide salt will then precipitate out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.[11]

Synthesis Workflow Diagram



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Caption: Proposed two-step synthesis of 1-methyl-5-hydroxyindoline and its conversion to the hydrobromide salt.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized 1-methyl-5-hydroxyindoline hydrobromide. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis

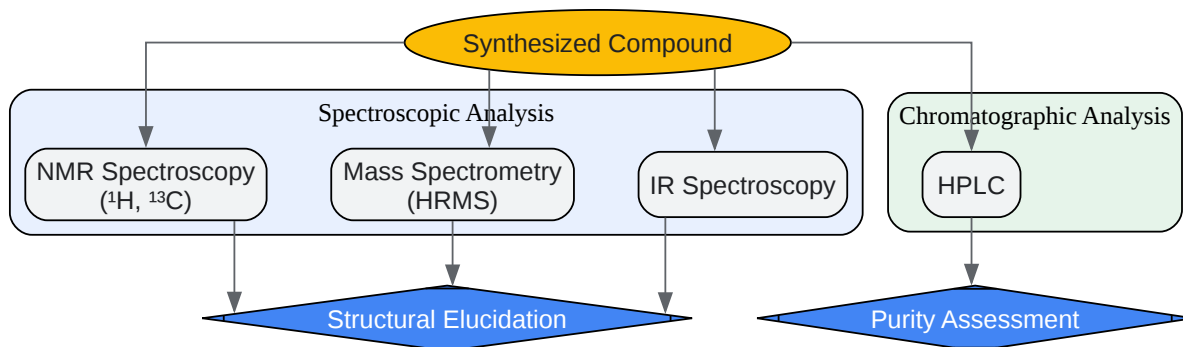
- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, the methylene protons of the five-membered ring (typically appearing as triplets), the N-methyl protons (a singlet), and the hydroxyl proton (a broad singlet, which may be exchangeable with D_2O).
- ^{13}C NMR: The carbon NMR spectrum will confirm the presence of the correct number of carbon atoms in their respective chemical environments (aromatic, aliphatic, and N-methyl).
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecular ion of the free base, which should correspond to the calculated mass for $\text{C}_9\text{H}_{11}\text{NO}$.
- Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (a broad peak around $3200\text{-}3600\text{ cm}^{-1}$), N-H stretching (if any unreacted starting material is present), C-H stretches (aromatic and aliphatic), and C-N stretching.

Chromatographic Analysis

- High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of water (often with a modifier like trifluoroacetic acid) and an organic solvent (like acetonitrile or methanol) would be a suitable starting point for method development. The purity is determined by the area percentage of the main peak in the chromatogram.

Analytical Workflow Diagram



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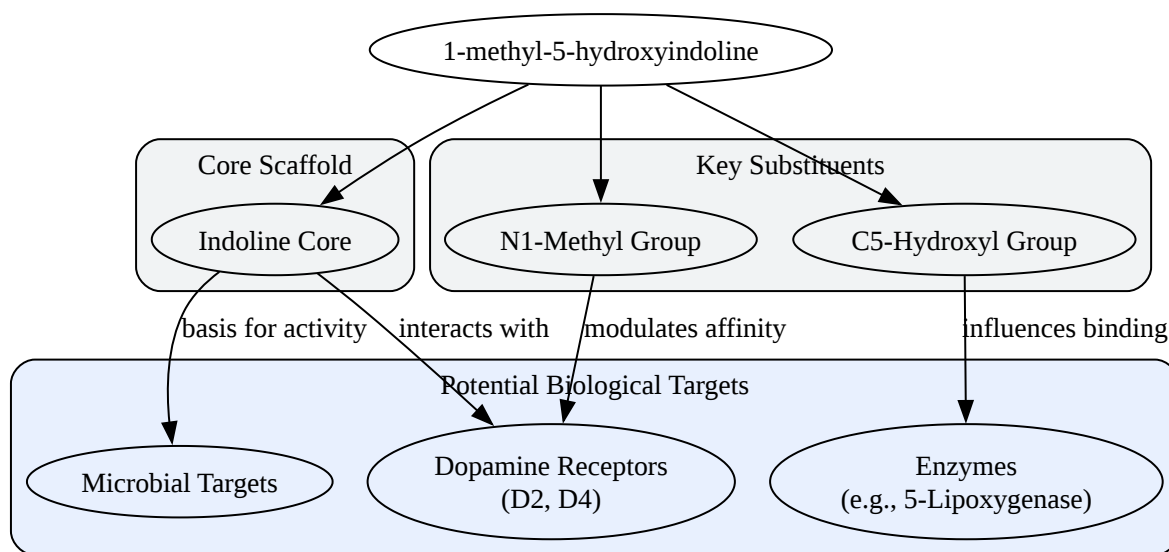
Caption: A typical analytical workflow for the characterization of a novel chemical entity.

Potential Applications and Biological Activity

The 5-hydroxyindole and 5-hydroxyindoline scaffolds are privileged structures in medicinal chemistry, known for their interaction with various biological targets.

- **Neuropharmacology:** 5-Hydroxyindoline has been identified as a selective ligand for the dopamine D4 receptor and an inhibitor of the D2 receptor.[8] These receptors are key targets in the treatment of neurological and psychiatric disorders, including schizophrenia and Parkinson's disease. The N-methylation of this scaffold could alter its receptor binding affinity, selectivity, and pharmacokinetic properties, making 1-methyl-5-hydroxyindoline a compelling candidate for further investigation in this area.
- **Anticancer and Anti-inflammatory Activity:** Various indole derivatives have been investigated for their potential as anticancer and anti-inflammatory agents.[12][13][14] Specifically, 2-amino-5-hydroxyindole derivatives have been shown to be potent inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory pathways.[12]
- **Antimicrobial Agents:** The indole nucleus is a common feature in many compounds with antibacterial and antifungal properties.[2][15][16]

Structure-Activity Relationship Diagramdot



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